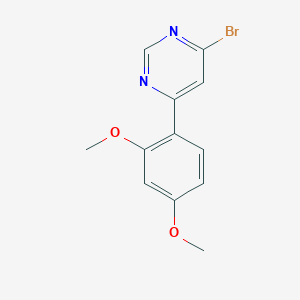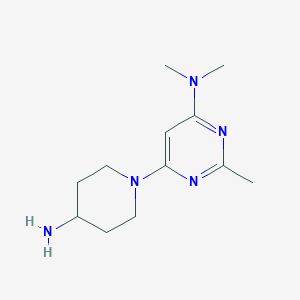
6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “6-(4-Aminopiperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride” is C13H24ClN5 .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Histamine H4 Receptor Ligands
A study by Altenbach et al. (2008) focused on 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R). They synthesized a series of compounds, optimizing the core pyrimidine moiety and other positions on the ring, resulting in potent in vitro activity and effectiveness as an anti-inflammatory agent in animal models. This supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Pyrimidine Derivatives Synthesis
Prostakov et al. (1967) and Kuznetsov et al. (1994) contributed to the chemical synthesis domain by preparing various pyrimidine derivatives, including those related to 4-aminopiperidines. Their work highlights the broad spectrum of biological activity associated with these compounds (Prostakov et al., 1967); (Kuznetsov et al., 1994).
Alzheimer's Disease Treatment
Mohamed et al. (2012) investigated 2-benzylpiperidin-N-benzylpyrimidin-4-amines for treating Alzheimer's disease. They evaluated these compounds for their anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities. One compound, in particular, showed promise as a multifunctional candidate for treating Alzheimer's disease (Mohamed et al., 2012).
Supramolecular Reagents
Aakeröy et al. (2007) synthesized a series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. These compounds were characterized by X-ray crystallography and exhibited significant hydrogen-bonding motifs, underscoring their potential in crystal engineering and supramolecular chemistry (Aakeröy et al., 2007).
Anticancer Activities
Demirci and Demirbas (2019) synthesized novel Mannich bases starting from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, enhancing its biological activity. These compounds showed moderate cytotoxic activity against prostate cancer cell lines, highlighting their potential in anticancer drug development (Demirci & Demirbas, 2019).
Steric Variations in Ligands
Qayyum et al. (2008) discussed the synthesis and structural consequences of steric variations in ligands containing aminopyridines. This work provides valuable insights into the relationship between molecular structure and chemical reactivity, relevant for catalysis and material science (Qayyum et al., 2008).
Mechanism of Action
Target of Action
Piperidine and pyrimidine derivatives are known to interact with a variety of biological targets. For instance, piperidine derivatives are present in more than twenty classes of pharmaceuticals . Pyrimidine derivatives have been found to have anti-HIV activity .
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, some pyrimidine derivatives have been found to inhibit HIV replication in acutely infected cells .
Biochemical Pathways
The biochemical pathways affected by these compounds can also vary widely. For instance, some piperidine derivatives have been found to have antioxidant action .
Result of Action
The molecular and cellular effects of these compounds can depend on their specific structure and the biological target they interact with. For example, some pyrimidine derivatives have been found to have anti-HIV activity .
Safety and Hazards
Future Directions
Given its potential for drug discovery, biotechnology, and materials science, “6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine” could be a subject of future research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and other regulatory proteins involved in cell cycle control. The compound’s aminopiperidine group allows it to form hydrogen bonds and electrostatic interactions with the active sites of these enzymes, potentially inhibiting their activity. This inhibition can lead to alterations in cell cycle progression and apoptosis, making it a valuable tool for studying cell cycle regulation and cancer biology .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis. It influences cell signaling pathways, particularly those involving CDKs and other kinases, leading to changes in gene expression and cellular metabolism. The compound’s impact on gene expression includes the upregulation of pro-apoptotic genes and the downregulation of genes involved in cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with target biomolecules. The aminopiperidine group forms hydrogen bonds with key residues in the active sites of CDKs, leading to enzyme inhibition. This inhibition disrupts the phosphorylation of downstream targets, ultimately affecting cell cycle progression and promoting apoptosis. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may retain some biological activity and contribute to the compound’s overall effects. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites, impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization within cells can affect its activity and function, with higher concentrations observed in the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules. Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific compartments or organelles. This targeted localization enhances the compound’s ability to modulate cellular processes and exert its biochemical effects .
Properties
IUPAC Name |
6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-9-14-11(16(2)3)8-12(15-9)17-6-4-10(13)5-7-17/h8,10H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLZURXSMXVAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Naphthalen-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488410.png)
![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)


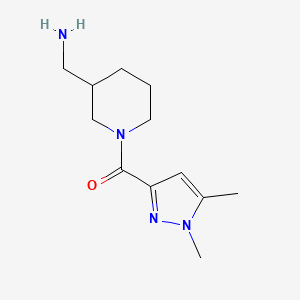
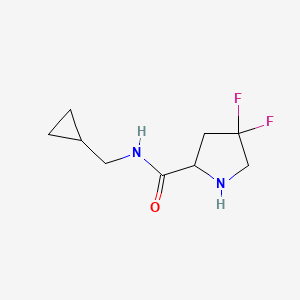

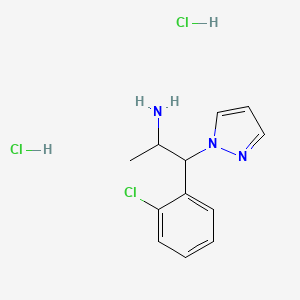

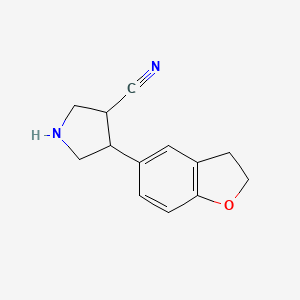
![3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1488426.png)

![1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488431.png)
